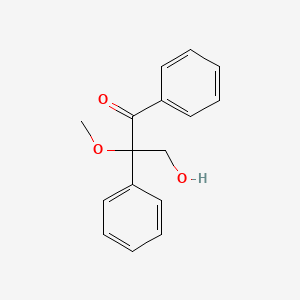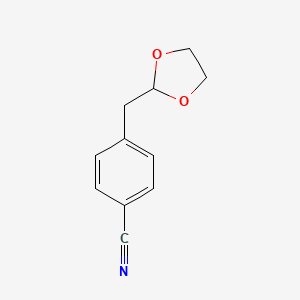
4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid
Overview
Description
4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C16H14O5 It is a derivative of benzoic acid, featuring methoxycarbonyl and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid typically involves esterification and etherification reactions. One common method is the esterification of 3-hydroxy-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This is followed by the etherification of the resulting ester with benzyl chloride under basic conditions, such as using sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: 3-carboxy-4-[(phenylmethyl)oxy]benzoic acid.
Reduction: 3-[(Methyloxy)carbonyl]-4-[(phenylmethyl)oxy]benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The ester and ether groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to proteins and enzymes. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid: Similar in structure but contains a boronic acid group.
4-[4-(methoxycarbonyl)phenyl]benzoic acid: Similar but lacks the phenylmethyl ether group
Uniqueness
4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid is unique due to the presence of both methoxycarbonyl and phenylmethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
3-methoxycarbonyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H14O5/c1-20-16(19)13-9-12(15(17)18)7-8-14(13)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
MNLNIOZMKGDDDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[beta-(3,4-Dihydroxyphenyl)-ethyl]-cyclopropanecarboxamide](/img/structure/B8656340.png)
![2-(4-Chlorophenyl)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B8656346.png)

